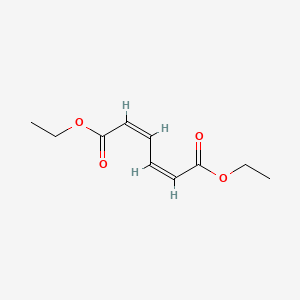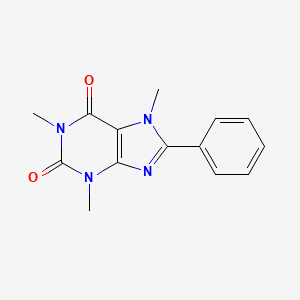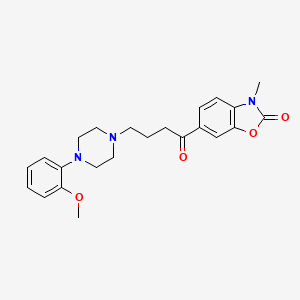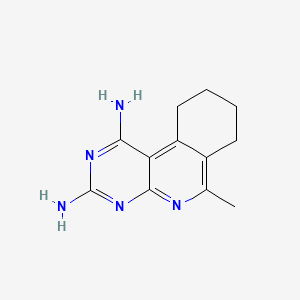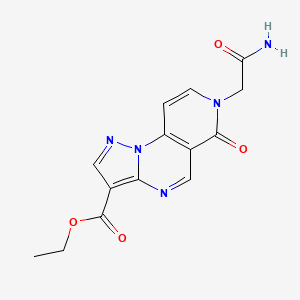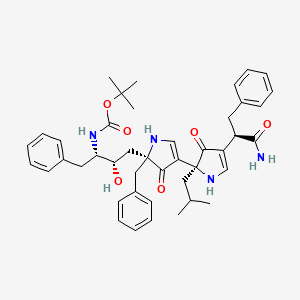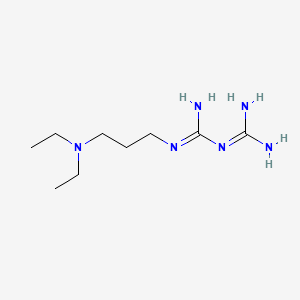
2-(Dimethylamino)ethyl carbanilate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl carbanilate hydrochloride is an organic compound with a molecular formula of C11H16ClNO2. It is a derivative of carbanilic acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a carbanilate moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl carbanilate hydrochloride typically involves the reaction of dimethylethanolamine with carbanilic acid derivatives. One common method includes the chlorination of dimethylethanolamine using thionyl chloride under controlled temperature conditions (5-15°C) in an ice water bath. This reaction produces 2-dimethylaminoethyl chloride, which is then reacted with carbanilic acid to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities and achieve the desired quality.
化学反应分析
Types of Reactions
2-(Dimethylamino)ethyl carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbanilate moiety into amines or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced carbanilate derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
2-(Dimethylamino)ethyl carbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)ethyl chloride hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
- N-(2-Chloroethyl)dimethylamine hydrochloride
Uniqueness
2-(Dimethylamino)ethyl carbanilate hydrochloride stands out due to its unique combination of a dimethylamino group and a carbanilate moiety. This structure imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill. Its solubility in water and ability to participate in various chemical reactions further enhance its versatility .
属性
| 3739-06-8 | |
分子式 |
C11H17ClN2O2 |
分子量 |
244.72 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl N-phenylcarbamate;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-13(2)8-9-15-11(14)12-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3,(H,12,14);1H |
InChI 键 |
YBSPZNILXCUSOL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC(=O)NC1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


